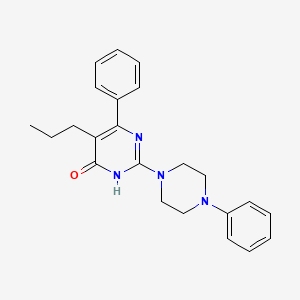
6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound, in particular, has been studied for its potential neuroprotective and anti-neuroinflammatory effects .
Preparation Methods
The synthesis of 6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the reaction of piperazine with a substituted phenyl compound in the presence of a base such as potassium carbonate in chloroform . The reaction conditions often involve room temperature and a round-bottom flask setup . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one involves its interaction with molecular targets such as ATF4 and NF-kB proteins . It exerts its effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This leads to reduced production of nitric oxide and tumor necrosis factor-α, contributing to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds to 6-phenyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one include other pyrimidine derivatives such as:
5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives: These compounds have shown significant antiproliferative activity against cancer cell lines.
Triazole-pyrimidine hybrids: These compounds have demonstrated neuroprotective and anti-neuroinflammatory properties. The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct pharmacological activities.
Properties
Molecular Formula |
C23H26N4O |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-phenyl-2-(4-phenylpiperazin-1-yl)-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26N4O/c1-2-9-20-21(18-10-5-3-6-11-18)24-23(25-22(20)28)27-16-14-26(15-17-27)19-12-7-4-8-13-19/h3-8,10-13H,2,9,14-17H2,1H3,(H,24,25,28) |
InChI Key |
BGMLXHWHIULGGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one](/img/structure/B11185564.png)
![2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11185571.png)
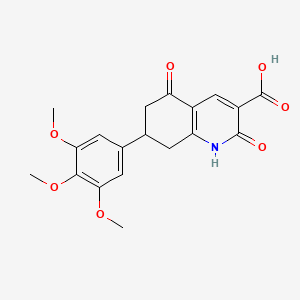
![4-(pentyloxy)-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11185581.png)
![N-methyl-5-{[4-(methylcarbamoyl)-1-phenyl-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11185583.png)
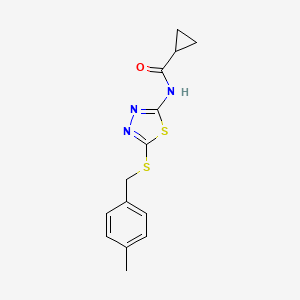
![2-(methylsulfanyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185602.png)
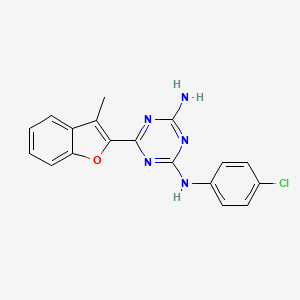
![4-Ethyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B11185617.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11185623.png)
![ethyl 4-({[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate](/img/structure/B11185624.png)
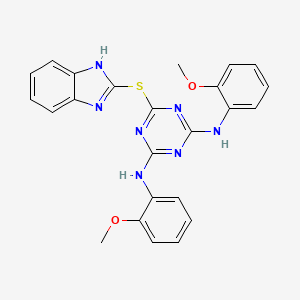
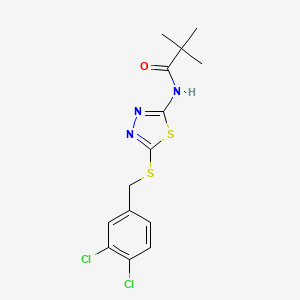
![ethyl 2-propanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11185640.png)
